1-(4-Methoxyphenyl)hydantoin
Description
Significance of the Hydantoin (B18101) Scaffold in Contemporary Organic and Medicinal Chemistry Research
The hydantoin scaffold, chemically known as imidazolidine-2,4-dione, is a privileged structure in the realm of medicinal chemistry. chemicalbook.comresearchgate.netresearchgate.net Its importance is underscored by its presence in several clinically approved drugs, including the anticonvulsant phenytoin, the antibacterial agent nitrofurantoin, and the anticancer drug enzalutamide. chemicalbook.comresearchgate.netwisdomlib.org The versatility of the hydantoin ring, which features two hydrogen bond donors, two hydrogen bond acceptors, and multiple sites for substitution, makes it an attractive framework for the design and synthesis of new therapeutic agents. chemicalbook.comnih.gov
The structural flexibility of the hydantoin core allows for the introduction of various substituents, leading to a broad spectrum of pharmacological activities. chemicalbook.comresearchgate.net Researchers have successfully synthesized hydantoin derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antioxidant properties. researchgate.netwisdomlib.org This wide range of biological activities has cemented the hydantoin scaffold as a crucial building block in the development of new drugs targeting a diverse array of diseases. wisdomlib.orgnih.gov
Historical Development of Hydantoin Synthesis and Diversification Strategies
The history of hydantoin chemistry dates back to 1861 when Adolf von Baeyer first isolated the parent compound. wikipedia.org A significant breakthrough in its synthesis came in 1873 with Friedrich Urech's development of the Urech hydantoin synthesis, a method that is conceptually similar to modern approaches. wikipedia.org Another cornerstone in hydantoin synthesis is the Bucherer–Bergs reaction, reported by Hans Theodor Bucherer and Eduard Bergs in the early 20th century, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. chem-station.comnih.gov This multicomponent reaction remains a widely used and efficient method for preparing a variety of hydantoin derivatives. srrjournals.com
Over the years, numerous synthetic strategies have been developed to diversify the hydantoin scaffold. These include the Biltz reaction, which is historically significant for the synthesis of phenytoin, and the Read synthesis, involving the reaction of amino acid derivatives with isocyanates. researchgate.net Modern synthetic advancements have introduced techniques such as microwave-assisted synthesis and multi-component reactions to create libraries of substituted hydantoins with high efficiency. srrjournals.comorganic-chemistry.org These methods have enabled chemists to systematically modify the hydantoin core at its various positions, particularly at the N-1, N-3, and C-5 positions, to explore structure-activity relationships and optimize pharmacological properties. thieme-connect.com The ability to readily hydrolyze hydantoins to their corresponding α-amino acids further enhances their synthetic utility. wikipedia.orgthieme-connect.com
The 4-Methoxyphenyl (B3050149) Moiety: Structural Significance and Research Implications for N-1 Substitution
The introduction of a 4-methoxyphenyl group at the N-1 position of the hydantoin ring has significant implications for the molecule's chemical properties and biological activity. The 4-methoxyphenyl group, also known as p-anisyl, is a common substituent in medicinal chemistry due to its electronic and steric properties. ontosight.ai The methoxy (B1213986) group is an electron-donating group, which can influence the reactivity and binding interactions of the entire molecule. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-8-4-2-7(3-5-8)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYTXYBGGKOKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methoxyphenyl Hydantoin and Its Functionalized Derivatives
Classical and Traditional Approaches to N-1 Arylhydantoin Synthesis
Traditional methods for synthesizing hydantoin (B18101) rings have been the bedrock for the development of more advanced strategies. These classical reactions, while sometimes limited in scope, are fundamental to understanding the chemistry of hydantoins.
Bucherer-Bergs Reaction and its Adaptations for 1-Arylhydantoins
The Bucherer-Bergs reaction, a cornerstone in heterocyclic chemistry, is a multicomponent reaction that traditionally synthesizes 5-substituted and 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comnih.gov The reaction proceeds through the formation of an intermediate aminonitrile, which then cyclizes to form the hydantoin ring. wikipedia.org
While the classical Bucherer-Bergs reaction primarily yields N-unsubstituted hydantoins, adaptations have been developed to introduce substituents at the N-1 and N-3 positions. However, direct synthesis of N-1 arylhydantoins like 1-(4-methoxyphenyl)hydantoin via a classical Bucherer-Bergs approach is not straightforward, as it typically requires a primary amine as a reactant, which can lead to a mixture of products or require specific modifications to the standard protocol. The reaction generally works well for a variety of aliphatic and aromatic aldehydes and ketones. mdpi.com
Table 1: Key Features of the Bucherer-Bergs Reaction
| Feature | Description |
| Reactants | Ketone or aldehyde, cyanide source (e.g., KCN), ammonium carbonate |
| Product | 5-substituted or 5,5-disubstituted hydantoin |
| Mechanism | Involves the formation of an α-aminonitrile intermediate followed by cyclization with carbon dioxide (from ammonium carbonate). nih.gov |
| Advantages | Simple, one-pot synthesis, good yields for many substrates. nih.gov |
| Limitations | Primarily yields N-unsubstituted hydantoins, can have limitations with sterically hindered or sensitive substrates. wikipedia.org |
Urech and Biltz Reaction Analogues for N-Substituted Scaffolds
The Urech hydantoin synthesis, discovered in 1873, involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. nih.gov This method is particularly useful for preparing 5-substituted hydantoins from α-amino acids. A modern variation of this method utilizes a hypervalent iodine cyanation reagent, allowing for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization. organic-chemistry.org
The Biltz reaction, another classical method, typically involves the condensation of a 1,2-diketone (like benzil) with urea (B33335) to form 5,5-disubstituted hydantoins, such as phenytoin. nih.gov While effective for certain structures, its application for generating N-1 aryl substituted hydantoins is less common and often requires modified starting materials or multi-step sequences.
Modern Multicomponent Reaction (MCR) Strategies for this compound Synthesis
Modern synthetic chemistry has increasingly favored multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. jsynthchem.com These strategies are particularly well-suited for the synthesis of substituted hydantoins.
Three-Component Condensations Involving p-Anisidine (B42471) or Related Precursors
A direct and efficient route to this compound and its derivatives involves a three-component reaction. For instance, the reaction of ethyl pyruvate (B1213749), p-anisidine, and an isocyanate in the presence of a base can afford the corresponding 1,3,5-trisubstituted hydantoin. mdpi.comresearchgate.net In this approach, p-anisidine serves as the precursor for the 1-(4-methoxyphenyl) moiety. The reaction likely proceeds through the formation of an enamine intermediate from the pyruvate and p-anisidine, which then reacts with the isocyanate, followed by cyclization to form the hydantoin ring. mdpi.com
Table 2: Example of a Three-Component Synthesis of a this compound Derivative mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Ethyl pyruvate | p-Anisidine | Phenyl isocyanate | 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione |
Catalytic Approaches in Multicomponent Reactions
The use of catalysts in MCRs can significantly enhance reaction rates, yields, and selectivity. Both Brønsted and Lewis acids, as well as organocatalysts, have been employed in the synthesis of hydantoin scaffolds. For example, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of related dihydropyrrolones, demonstrating the potential for catalytic control in similar multicomponent systems. mdpi.com The development of catalytic, enantioselective versions of reactions like the Biltz and Urech syntheses is an active area of research, aiming to provide stereocontrolled access to chiral hydantoin derivatives. researchgate.net
Solid-Phase Organic Synthesis (SPOS) of 1-Arylhydantoin Libraries
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of related compounds for high-throughput screening in drug discovery. wikipedia.org This technique involves attaching a starting material to a solid support (resin) and carrying out sequential reactions. nih.gov The use of excess reagents can drive reactions to completion, and purification is simplified to washing the resin. youtube.com
This methodology has been successfully applied to the synthesis of hydantoin libraries. tandfonline.com For the creation of 1-arylhydantoin libraries, an amino acid can be anchored to a resin, followed by reaction sequences that build the hydantoin core and introduce the desired aryl group at the N-1 position. This approach allows for the systematic variation of substituents at different positions of the hydantoin ring, facilitating the exploration of structure-activity relationships. The ability to anchor molecules by their side chains provides flexibility for modifications at other positions. nih.gov
Microwave-Assisted Synthetic Protocols for this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the purity of products. In the context of hydantoin synthesis, microwave irradiation offers a green and efficient alternative to conventional heating methods. nih.govtandfonline.com
While specific microwave-assisted synthesis of this compound is not extensively documented, general methods for the synthesis of related hydantoin derivatives can be adapted. One common approach involves the Urech hydantoin synthesis, a one-pot reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization. Microwave irradiation has been shown to significantly reduce reaction times for this sequence. nih.gov
Another relevant microwave-assisted method is the synthesis of chalcone (B49325) analogs, such as (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which can serve as precursors to various heterocyclic compounds. researchgate.netundip.ac.id The synthesis of such precursors under microwave conditions is typically rapid and high-yielding.
A plausible microwave-assisted route to this compound could involve the reaction of N-(4-methoxyphenyl)glycine with an isocyanate under microwave irradiation, followed by intramolecular cyclization. The efficiency of such a reaction would be expected to be superior to conventional heating methods.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Chalcone Precursor
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 2-4 hours | 5-10 minutes |
| Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires high-boiling solvents | Can often be performed with less solvent or in greener solvents |
Chemo- and Regioselective Derivatization at C-5 and N-3 Positions
The functionalization of the hydantoin ring at specific positions is crucial for modulating the biological activity of the resulting derivatives. The C-5 and N-3 positions are particularly important for introducing structural diversity.
The regioselective synthesis of hydantoin intermediates has been achieved through a chemoselective condensation/cyclization domino process. This process involves the reaction of isocyanates with N-alkyl-α-amino esters. The regioselectivity of the cyclization is a key aspect of this methodology, allowing for the controlled synthesis of specifically substituted hydantoins. nih.gov
While direct chemo- and regioselective derivatization of this compound at the C-5 and N-3 positions is not extensively reported, general principles of reactivity for the hydantoin ring can be applied. The N-3 position is generally more nucleophilic and can be selectively alkylated or acylated under appropriate basic conditions. The C-5 position can be functionalized through various methods, including condensation reactions with aldehydes or ketones to form 5-ylidene derivatives, which can then undergo further transformations.
Enantioselective Synthetic Routes to Chiral this compound Analogues
The development of enantioselective methods for the synthesis of chiral hydantoins is of great interest due to the stereospecific nature of many biological processes. Chiral this compound analogues can exhibit significantly different pharmacological properties.
A notable advance in this area is the single-step enantioselective synthesis of 5-monosubstituted hydantoins through the condensation of glyoxals and ureas catalyzed by a chiral phosphoric acid. nih.govrsc.org This reaction proceeds at room temperature with high yields and excellent enantioselectivities. This method could potentially be applied to the synthesis of chiral 5-substituted-1-(4-methoxyphenyl)hydantoin derivatives.
Another established strategy for accessing enantiomerically enriched hydantoins is the asymmetric hydrogenation of prochiral 5-ylidenehydantoins. This transformation can be achieved using various transition metal catalysts, such as iridium, in combination with chiral ligands. nih.gov
Table 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of 5-Arylhydantoins
| Arylglyoxal | Urea | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) |
| Phenylglyoxal | Urea | 2 | Chloroform | 24 | 95 | 97:3 |
| 4-Methoxyphenylglyoxal | Urea | 2 | Chloroform | 24 | 92 | 96:4 |
| 4-Chlorophenylglyoxal | Urea | 2 | Chloroform | 48 | 88 | 95:5 |
Synthesis of Isotope-Labelled this compound Analogues for Research Applications
Isotope-labelled compounds are invaluable tools in drug metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalytical assays. The synthesis of isotope-labelled this compound analogues allows for the precise tracking and quantification of the compound and its metabolites in biological systems.
A review of the synthesis of isotope-labelled hydantoins highlights various strategies that can be employed. openmedscience.com For instance, the synthesis of 5-(4-methoxy)benzylhydantoin, a close structural analogue of the target compound, has been reported with a ¹⁴C label in the benzyl (B1604629) ring. openmedscience.com This was achieved starting from [1-¹⁴C]phenol.
The introduction of isotopes such as ¹³C, ¹⁴C, ¹⁵N, or deuterium (B1214612) can be accomplished by using appropriately labelled starting materials in the synthetic sequence. For example, [¹⁵N]urea or K¹⁴CN could be used to introduce the label into the hydantoin ring.
Table 3: Examples of Isotope-Labelled Hydantoins and their Precursors
| Isotope-Labelled Hydantoin | Labelled Precursor | Isotope |
| [4-¹⁴C]-5-(4-Methoxy)benzylhydantoin | [1-¹⁴C]Phenol | ¹⁴C |
| [4-¹³C]Hydantoin | [1-¹³C]Glycine | ¹³C |
| [1-¹⁵N]Hydantoin | [¹⁵N]Glycine | ¹⁵N |
| [4-¹⁴C]-Hydantoin derivative | [¹⁴C]Sodium cyanide | ¹⁴C |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Methoxyphenyl Hydantoin
Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govbas.bgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-(4-Methoxyphenyl)hydantoin. nih.govbas.bgnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
¹H and ¹³C NMR spectra offer precise information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts are indicative of the electron density around the nucleus, which is influenced by neighboring atoms and functional groups.
In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons of the methoxyphenyl group, the methylene (B1212753) protons of the hydantoin (B18101) ring, the methoxy (B1213986) group protons, and the NH protons of the hydantoin ring. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the methoxy group present as a sharp singlet, while the methylene protons of the hydantoin ring also give rise to a singlet. The NH protons of the hydantoin ring can exhibit broad signals due to chemical exchange and hydrogen bonding.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. bas.bgmdpi.com The carbonyl carbons of the hydantoin ring are characteristically found at the most downfield chemical shifts. bas.bg The quaternary carbon of the phenyl ring attached to the nitrogen, the methoxy-substituted carbon, and the other aromatic carbons all appear in the aromatic region of the spectrum. The methylene carbon of the hydantoin ring and the methoxy carbon appear at more upfield positions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to OCH₃) | ~6.9 | ~114 |
| Aromatic CH (meta to OCH₃) | ~7.2 | ~128 |
| Hydantoin CH₂ | ~4.0 | ~50 |
| Methoxy OCH₃ | ~3.8 | ~55 |
| Hydantoin NH | Variable | - |
| Hydantoin C=O (C2) | - | ~156 |
| Hydantoin C=O (C4) | - | ~170 |
| Aromatic C-N | - | ~126 |
| Aromatic C-OCH₃ | - | ~159 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
To further refine the structural assignment, advanced NMR techniques such as DEPT and various two-dimensional (2D) NMR experiments are employed. DEPT experiments are invaluable for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. uvic.ca This allows for the unambiguous assignment of the methylene carbon in the hydantoin ring.
2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), establish correlations between protons and carbons. HSQC correlates directly bonded proton-carbon pairs, confirming the assignments made from the 1D spectra. HMBC, on the other hand, reveals long-range correlations (typically over two to three bonds), which are crucial for piecing together the molecular structure. For example, an HMBC experiment would show correlations between the methoxy protons and the methoxy-substituted aromatic carbon, as well as between the aromatic protons and their neighboring carbons, solidifying the connectivity of the methoxyphenyl group to the hydantoin ring. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies.embrapa.brnaturalspublishing.comijrar.org
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound by probing their characteristic vibrational frequencies. embrapa.brnaturalspublishing.comijrar.org
The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups in the hydantoin ring, typically observed in the region of 1700-1780 cm⁻¹. The N-H stretching vibrations of the hydantoin ring usually appear as a broad band in the range of 3200-3400 cm⁻¹, with the broadening attributed to intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and methylene groups are found just below 3000 cm⁻¹. The C-O stretching of the methoxy group gives rise to a characteristic band around 1250 cm⁻¹.
Raman spectroscopy provides complementary information. While the carbonyl stretches are also visible in the Raman spectrum, aromatic ring vibrations are often more intense. The symmetric "breathing" mode of the para-substituted benzene ring is a particularly strong and characteristic Raman band.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Hydantoin) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Hydantoin) | Stretching | 1700 - 1780 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Hydantoin) | Stretching | 1300 - 1400 |
| C-O (Methoxy) | Stretching | 1200 - 1300 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis.nih.govtandfonline.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. nih.govresearchgate.net By providing a highly accurate mass measurement, HRMS allows for the confident determination of the molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. nih.gov Subsequent fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. Common fragmentation pathways for this compound include the cleavage of the methoxy group, loss of carbon monoxide from the hydantoin ring, and cleavage of the bond between the phenyl ring and the hydantoin nitrogen. tandfonline.com The analysis of these fragment ions helps to piece together the different components of the molecule. nih.gov
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₀H₁₁N₂O₃⁺ | 207.0764 | Protonated Molecule |
| [M-CH₃]⁺ | C₉H₇N₂O₃⁺ | 191.0451 | Loss of methyl radical from methoxy group |
| [M-CO]⁺ | C₉H₁₀N₂O₂⁺ | 178.0737 | Loss of carbon monoxide |
| [C₇H₇O]⁺ | C₇H₇O⁺ | 107.0497 | Methoxybenzyl cation |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration.nih.govacs.orgresearchgate.net
The crystal structure of hydantoin derivatives often reveals extensive intermolecular hydrogen bonding networks involving the N-H and C=O groups of the hydantoin ring. acs.orgrsc.org These interactions play a crucial role in the packing of the molecules in the solid state. The planarity of the hydantoin and phenyl rings, as well as the torsion angles between them, can be accurately determined. If the molecule is chiral, X-ray crystallography can also be used to determine its absolute configuration.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Stereochemical Characterization
The compound this compound is, in itself, an achiral molecule as it does not possess a stereogenic center and lacks other elements of chirality such as axial or planar chirality. Therefore, it does not exhibit a Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) signal. However, the hydantoin scaffold is a core component of numerous chiral molecules of significant interest in medicinal and biological chemistry, particularly when substituted at the C5 position. openmedscience.com For these chiral hydantoin derivatives, CD and especially VCD are exceptionally powerful techniques for the unambiguous determination of their absolute configuration in solution. biotools.usnih.gov
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us This technique combines the structural detail of infrared (IR) spectroscopy with the stereochemical sensitivity of chiroptical methods. biotools.usmdpi.com The process of determining the absolute configuration of a chiral hydantoin involves a synergy between experimental measurement and theoretical calculation. mdpi.comgaussian.com
The standard methodology involves the following steps:
Conformational Analysis: A thorough search for all possible stable conformations of the molecule is performed using computational methods. mdpi.com
Quantum Chemical Calculations: For each significant low-energy conformer, the theoretical VCD and IR spectra are calculated using ab initio or Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). mdpi.comnih.gov
Experimental Measurement: The experimental VCD spectrum of the chiral sample is recorded on a specialized spectrometer. biotools.us
Spectral Comparison: The experimental spectrum is compared to the Boltzmann-averaged theoretical spectrum calculated for one of the enantiomers (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration. gaussian.com If the spectra are opposite (mirror images), the absolute configuration is assigned as the other enantiomer (S-enantiomer).
This comparative approach has been successfully applied to determine the absolute configurations of complex chiral molecules, including those with structures similar to hydantoins, like spiroiminodihydantoin and allantoin. nih.gov It provides definitive stereochemical information that is often unobtainable by other means, except for X-ray crystallography, which requires a suitable single crystal. biotools.us
| Principle/Application | Description | Relevance/Methodology | Citation |
|---|---|---|---|
| Absolute Configuration (AC) Determination | VCD provides an unambiguous method for determining the three-dimensional arrangement of atoms in a chiral molecule (e.g., R vs. S configuration). | The experimental VCD spectrum is compared with DFT-calculated spectra for each possible enantiomer. A match confirms the AC. | biotools.usnih.govgaussian.com |
| Conformational Analysis | The VCD spectrum is highly sensitive to the molecule's conformation in solution. | By comparing experimental and calculated spectra, the dominant solution-state conformation or mixture of conformations can be identified. | mdpi.comgaussian.com |
| No Chromophore Required | Unlike electronic circular dichroism (ECD), VCD investigates vibrational transitions throughout the mid-IR region and does not require a UV-Vis active chromophore. | This makes VCD applicable to a wider range of chiral molecules. | biotools.us |
| Solution-State Analysis | Measurements are performed on samples in solution or as neat liquids/oils, reflecting the molecule's state in a more biologically relevant environment. | This avoids the need for crystallization, which can sometimes be a difficult or limiting step. | biotools.usschrodinger.com |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is dictated by the electronic transitions within its constituent chromophores: the hydantoin ring and the 4-methoxyphenyl (B3050149) group. The spectrum is expected to show contributions from both parts of the molecule.
Hydantoin Chromophore: The parent hydantoin ring itself has limited UV absorption. Its electronic transitions occur at shorter wavelengths, typically below 220 nm, corresponding to n→π* transitions of the carbonyl groups. nist.gov
4-Methoxyphenyl Chromophore (Anisole): The 4-methoxyphenyl group is a substituted benzene ring, which is a strong chromophore. Anisole, a similar compound, typically exhibits two primary absorption bands. The first is a high-energy π→π* transition (the primary band) around 220 nm. The second is a lower-energy π→π* transition (the secondary or B-band) around 270 nm, which is characteristic of the benzene ring and shows fine vibrational structure in non-polar solvents. msu.edupressbooks.pub
In this compound, the nitrogen atom of the hydantoin ring is directly conjugated with the phenyl ring. This N-aryl linkage leads to significant electronic interaction between the two moieties. Studies on related 5-arylhydantoins have shown that the primary absorption band is often the result of an intramolecular charge transfer (ICT) from the hydantoin portion to the phenyl ring. The position and intensity of this band are sensitive to the solvent polarity.
Therefore, the UV-Vis spectrum of this compound is predicted to exhibit a strong absorption band in the 220-230 nm region and a second, well-defined band with a maximum (λmax) in the 260-280 nm range. This latter band is primarily attributed to the π→π* transition of the electronically-rich 4-methoxyphenyl system.
| Expected λmax (nm) | Responsible Chromophore | Electronic Transition | General Description | Citation |
|---|---|---|---|---|
| ~220-230 nm | 4-Methoxyphenyl and Hydantoin Ring | π→π* (Primary Band) / Intramolecular Charge Transfer (ICT) | A high-intensity absorption band arising from the conjugated system between the aromatic ring and the hydantoin nitrogen. | msu.edumasterorganicchemistry.com |
| ~270-280 nm | 4-Methoxyphenyl Ring | π→π* (Secondary "B" Band) | A band of moderate intensity, characteristic of the substituted benzene ring. Its position is influenced by the methoxy substituent. | msu.edupressbooks.pub |
| >300 nm (Weak) | Hydantoin Carbonyl Groups | n→π | A very low-intensity band, often obscured by the much stronger π→π transitions. | masterorganicchemistry.com |
Computational Chemistry and Theoretical Investigations of 1 4 Methoxyphenyl Hydantoin
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic and geometric properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular parameters. For 1-(4-Methoxyphenyl)hydantoin, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed understanding of its fundamental characteristics. mdpi.comresearchgate.netnih.gov
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this process would involve determining the most stable arrangement of its atoms in three-dimensional space. The geometry of the hydantoin (B18101) ring is expected to be nearly planar, while the methoxyphenyl group will have a defined orientation relative to the hydantoin core.
The key dihedral angle to consider is the one between the plane of the phenyl ring and the plane of the hydantoin ring. This angle would be influenced by steric hindrance and electronic effects. Conformational analysis, potentially through a combination of Monte Carlo and Molecular Mechanics (MM) methods followed by DFT refinement, would explore the potential energy surface of the molecule to identify various low-energy conformers. nih.govacs.org Studies on similar disubstituted cyclic compounds suggest that multiple stable or metastable conformations may exist, differing in the orientation of the methoxyphenyl group. nih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Predicted Value |
| C=O bond lengths (hydantoin) | ~1.21 - 1.23 Å |
| C-N bond lengths (hydantoin) | ~1.37 - 1.40 Å |
| C-C bond lengths (phenyl ring) | ~1.39 - 1.41 Å |
| C-O bond length (methoxy) | ~1.36 Å |
| Dihedral Angle (Phenyl-Hydantoin) | Variable, dependent on conformation |
Note: These values are illustrative and based on typical bond lengths found in similar structures from computational studies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ossila.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which can act as an electron donor. Conversely, the LUMO is likely to be distributed over the hydantoin ring, particularly the carbonyl groups, which are electron-withdrawing. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.0 to -6.5 |
| LUMO | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 |
Note: These values are estimations based on computational studies of similar aromatic and heterocyclic compounds. nih.gov
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. researchgate.netnih.gov For this compound, characteristic vibrational modes would include the C=O stretching frequencies of the hydantoin ring (typically in the range of 1700-1800 cm⁻¹), N-H stretching, and various vibrations associated with the methoxyphenyl group, such as C-H and C-O stretching. openaccesspub.orgmdpi.comresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the predicted shifts would help in the assignment of experimental NMR spectra, confirming the molecular structure. The chemical shifts of the protons and carbons in the methoxyphenyl and hydantoin rings would be sensitive to their electronic environment. chemicalbook.com
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comchemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups in the hydantoin ring and the oxygen atom of the methoxy (B1213986) group, indicating these are sites for electrophilic attack. mdpi.com The regions around the hydrogen atoms, particularly the N-H proton of the hydantoin ring, would exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While DFT is excellent for studying the electronic properties of a single molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules, especially in different environments. arxiv.orgmdpi.comnih.gov
Conformational Landscape Exploration
MM methods, which use a simpler, classical mechanics-based approach, are often used for initial conformational searches of flexible molecules. nih.gov For this compound, an MM-based conformational search would identify a range of possible low-energy structures by rotating the single bonds, particularly the C-N bond connecting the phenyl and hydantoin rings.
Following this, Molecular Dynamics (MD) simulations can be employed to study the time-dependent behavior of the molecule. nih.govnih.gov An MD simulation would track the movements of the atoms over time, providing insights into the flexibility of the molecule and the transitions between different conformations. This would be particularly useful for understanding how the orientation of the methoxyphenyl group might change over time and how this could be influenced by solvent effects.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are built on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. researchgate.net These techniques are instrumental in drug design and development, allowing for the prediction of the activity of novel molecules and guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net
CoMFA is a specific 3D-QSAR technique that investigates the relationship between the biological activity of a set of molecules and their 3D shape, steric, and electrostatic properties. nih.gov In a typical CoMFA study, molecules are aligned based on a common structural scaffold, and their interaction fields with a probe atom are calculated within a 3D grid. nih.gov The resulting data are then analyzed using statistical methods, such as Partial Least Squares (PLS), to generate a model that can predict activity based on these 3D fields. nih.gov The results are often visualized as contour maps, indicating regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. researchgate.net
Statistical modeling is the cornerstone of QSAR studies, providing the quantitative link between molecular descriptors and activity. For hydantoin analogues, various research-relevant activities have been modeled, including receptor binding affinity and antiproliferative effects. nih.govnih.gov
One study focused on developing a QSAR model for a series of hydantoin-based analogues acting as androgen receptor (AR) modulators. nih.gov Using multiple linear regressions (MLR), a statistically significant model was established to predict the binding affinities of these compounds to the AR. nih.gov The robustness and predictive power of the QSAR model were validated through several statistical metrics. nih.gov The high value of the squared correlation coefficient (R²) indicates a strong correlation between the descriptors and the activity, while the leave-one-out cross-validation coefficient (Q²LOO) demonstrates the model's internal predictive ability. nih.gov
Table 1: Statistical Validation Parameters for a QSAR Model of Hydantoin-Based Androgen Receptor Modulators nih.gov
| Parameter | Value | Description |
| R² | 0.858 | Squared Correlation Coefficient: Represents the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). |
| Q²LOO | 0.822 | Leave-One-Out Cross-Validation Coefficient: A measure of the model's internal predictive ability. |
| Q²LMO | 0.813 | Leave-Many-Out Cross-Validation Coefficient: A more rigorous test of the model's predictive power. |
| Q²F1 | 0.840 | External Validation Metric |
| Q²F2 | 0.807 | External Validation Metric |
| Q²F3 | 0.814 | External Validation Metric |
| CCC | 0.893 | Concordance Correlation Coefficient: Measures the agreement between predicted and observed values. |
In another example, a QSAR study was performed on newly synthesized hydantoins to characterize their antiproliferative activity against human colon cancer cell lines. nih.gov This modeling indicated that pharmacokinetic predictors could account for about a quarter of the chemical features important for the observed antiproliferative activity, with lipophilicity indices being among the key descriptors. nih.gov Such models are valuable for the further development of these compounds as potential drug candidates. nih.gov
Reaction Mechanism Studies: Energetic Pathways and Transition State Analysis
Theoretical studies into the reaction mechanisms involving the hydantoin scaffold provide fundamental insights into their formation and reactivity. These investigations analyze energetic pathways and identify transition states to elucidate the most favorable reaction routes.
A proposed mechanism for the formation of a hydantoin derivative, specifically 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, involves a three-component reaction of ethyl pyruvate (B1213749), p-anisidine (B42471), and phenyl isocyanate. mdpi.com Two complementary pathways have been suggested based on experiments with preformed intermediates. mdpi.comresearchgate.net
Pathway A: Involves the initial formation of a urea (B33335) derivative from p-anisidine and phenyl isocyanate. This intermediate then undergoes a condensation reaction with ethyl pyruvate to form the hydantoin ring. mdpi.com
Pathway B: Begins with an amine-carbonyl condensation between ethyl pyruvate and p-anisidine to yield an enamine intermediate. This is followed by a nucleophilic addition of the enamine to phenyl isocyanate, leading to the final hydantoin product. mdpi.com
Since the reaction proceeds successfully when starting from either the preformed urea or enamine intermediate, it is concluded that both mechanisms are likely involved in the transformation. mdpi.com
Theoretical studies have also been applied to the Bücherer-Bergs reaction, a common method for synthesizing hydantoins, and the subsequent hydrolysis of the hydantoin ring to form amino acids like glycine (B1666218). iaea.orgwikipedia.org Density functional theory (DFT) has been used to analyze the reaction path for glycine formation via a hydantoin intermediate. iaea.org These studies show that catalytic water molecules play a significant role by lowering the reaction barriers for the formation of hydantoin from aminoacetonitrile. iaea.org
The hydrolysis of hydantoin to produce glycine is a core reaction that has been studied both experimentally and theoretically. iaea.orgacs.org The process occurs in two main steps:
Ring Opening: Hydantoin is first hydrolyzed into an intermediate, hydantoic acid. acs.org
Final Hydrolysis: Hydantoic acid is then further hydrolyzed to yield the final amino acid product. acs.org
Kinetic studies on the hydrolysis of hydantoin reveal the influence of temperature on the reaction rate and product yield. acs.org
Table 2: Kinetic Data for the Hydrolysis of Hydantoin to Glycine acs.org
| Temperature (K) | Time to 100% Hydantoin Conversion | Time to Maximum Glycine Yield |
| 373.15 - 443.15 | ~30 minutes | 6 hours |
These computational and kinetic studies are crucial for understanding the fundamental chemistry of hydantoins and for optimizing the synthesis of derivatives like this compound for various research applications. iaea.orgnih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 4 Methoxyphenyl Hydantoin Derivatives
Impact of Substituents at N-1, N-3, and C-5 Positions on Research-Relevant Activities
The structural flexibility of the hydantoin (B18101) core allows for diverse substitutions at its three primary positions, N-1, N-3, and C-5, which significantly modulates its biological effects, including anticonvulsant, antimicrobial, and antiproliferative activities. researchgate.net
At the C-5 Position: Substitutions at the C-5 position are critical for activity. Studies on phenylmethylenehydantoins (PMHs) revealed that anticonvulsant activity is heavily dependent on the substituents on the C-5 phenyl ring. nih.gov
Alkyl, Halogeno, and Alkoxyl Groups: The introduction of small alkyl groups (like methyl, ethyl), halogen atoms, trifluoromethyl, and alkoxyl groups onto the C-5 phenyl ring generally results in good anticonvulsant activity. nih.gov For instance, two specific PMHs demonstrated potent activity against maximal electroshock seizure (MES), comparable to the established drug phenytoin. nih.gov
Polar Groups: Conversely, the substitution of polar groups such as nitro (-NO₂), cyano (-CN), or hydroxyl (-OH) at the C-5 phenyl ring leads to a decrease or complete loss of anticonvulsant activity. nih.gov
Aryl Groups: In general, 5-aryl-substituted hydantoin derivatives are known to exhibit potent biological activity. researchgate.net
At the N-1 and N-3 Positions: Modifications at the nitrogen atoms of the hydantoin ring are crucial for tuning the molecule's properties and activity.
N-3 Substitution: The N-3 position is the most acidic site on the hydantoin ring, making it a prime target for arylation. acs.org In a study of 3,5-disubstituted hydantoins, the nature of the substituent at N-3 influenced antiproliferative activity against cancer cell lines. mdpi.com For example, a derivative with a 4-chlorophenyl group at N-3 showed significant cytotoxic activity. mdpi.comresearchgate.net For anticonvulsant activity, the introduction of substituted phenyl groups at the N-3 position of 5,5-diphenyl hydantoin resulted in several potent compounds. researchgate.net
N-1 Substitution: While often unsubstituted to retain a free imide NH group, which can enhance binding to targets like the sodium channel, N-1 substitution is also a viable strategy for modification. scispace.com In certain series, N-1 alkylation with moieties like a 4-acetylphenylpiperazinylalkyl chain has been explored for anticancer activity. nih.gov The relative reactivity of N-1 versus N-3 can be controlled by the substitution pattern at C-5; 5,5-disubstituted hydantoins tend to be arylated regioselectively at N-3, whereas removing C-5 substituents can lead to competing arylation at N-1. acs.org
The following table summarizes the impact of various substituents on the antimicrobial activity of hydantoin derivatives, demonstrating the importance of these positions in modulating efficacy.
| Compound Series | Substituent Position | Substituent Type | Observed Activity | Research Area | Reference |
|---|---|---|---|---|---|
| Phenylmethylenehydantoins | C-5 Phenyl Ring | Alkyl, Halogeno, CF₃, Alkoxyl | Good anticonvulsant activity | Anticonvulsant | nih.gov |
| Phenylmethylenehydantoins | C-5 Phenyl Ring | -NO₂, -CN, -OH | Reduced or inactive | Anticonvulsant | nih.gov |
| 3,5-Disubstituted Hydantoins | N-3 | 4-Chlorophenyl | Potent antiproliferative activity (IC₅₀ = 4.5 µmol/L on MCF7) | Anticancer | mdpi.comresearchgate.net |
| Spirooxindole-hydantoins | N-position | N-benzyl | Reduced activity (steric hindrance) | Anti-inflammatory | nih.gov |
| Membrane-Active Hydantoins | Side Chain (R2) | Cationic Lysine Group | Potent antimicrobial activity (MICs from 6.25 to 25 µg/mL) | Antimicrobial | researchgate.net |
| 5-Ethyl-5-phenylhydantoin derivs. | N-1, N-3 | bis(methoxymethyl) | Good activity against MES seizures | Anticonvulsant | pcbiochemres.com |
Influence of the 4-Methoxyphenyl (B3050149) Group on Electronic, Steric, and Lipophilic Properties in SAR
The 4-methoxyphenyl group, attached at a key position such as N-1, plays a multifaceted role in defining the structure-activity relationship of the entire molecule by modulating its electronic, steric, and lipophilic character.
Electronic Influence: The methoxy (B1213986) (-OCH₃) group at the para-position of the phenyl ring is a moderate electron-donating group due to its resonance effect (+R). This increases the electron density of the phenyl ring, which can influence interactions with biological targets, such as π-π stacking or cation-π interactions. In broader SAR studies of various heterocyclic compounds, the electronic nature of substituents on an aryl ring is a well-established determinant of activity. nih.govrasayanjournal.co.in For anticonvulsant hydantoins, the LUMO (Lowest Unoccupied Molecular Orbital) energy, an electronic parameter, has been identified as a critical factor for activity. nih.gov The electron-donating nature of the 4-methoxyphenyl group would directly affect such molecular orbital energies.
Steric Influence: The 4-methoxyphenyl group imparts significant bulk. Its size and preferred orientation can either facilitate optimal fitting into a receptor's binding pocket or cause steric hindrance that prevents effective binding. nih.gov The planarity of the phenyl ring combined with the rotational freedom around the single bond connecting it to the hydantoin core allows for specific conformational arrangements that can be crucial for molecular recognition. researchgate.net
| Property | Contribution of the 4-Methoxyphenyl Group | Impact on SAR |
|---|---|---|
| Electronic | Electron-donating (-OCH₃ group) via resonance. | Modulates electron density of the aryl ring, influencing π-system interactions and molecular orbital energies. nih.govnih.gov |
| Steric | Adds bulk and defines a specific spatial volume. | Affects the molecule's ability to fit into a target binding site; can provide beneficial contacts or cause steric clashes. nih.gov |
| Lipophilic | Increases the overall log P of the molecule. | Crucial for membrane permeability, blood-brain barrier penetration, and overall ADME profile. nih.govscispace.com |
Investigation of Conformation and Stereochemistry in Structure-Activity Relationships
The three-dimensional arrangement of atoms (conformation) and the specific spatial arrangement of substituents (stereochemistry) are paramount in determining the biological activity of hydantoin derivatives.
The hydantoin ring itself is relatively planar but allows for specific puckering, while substituents at C-5 introduce a chiral center if the two groups are different. The stereochemistry at this C-5 position is often a critical determinant of potency. For instance, in a series of chiral iminohydantoins, the anticonvulsant activity was found to reside primarily in the S-isomers. pcbiochemres.com Similarly, studies on 3,5-disubstituted hydantoins required the separation of syn- and anti-isomers to properly evaluate their biological activity, underscoring the importance of stereochemistry. mdpi.comresearchgate.net
X-ray crystallography provides definitive information on the solid-state conformation of these molecules. The analysis of 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, a direct derivative of the core subject, offers precise data on bond angles, lengths, and the spatial orientation of the 4-methoxyphenyl group relative to the hydantoin core. researchgate.net Such data is invaluable for building and validating computational models used in molecular design.
Furthermore, the chirality of the hydantoin core itself can be a highly conservative feature for interaction with specific targets. In studies of hydantoin-cored ligands for the Smoothened (SMO) receptor, the chirality was found to be a crucial element for binding. nih.gov The mild reaction conditions used in some synthetic procedures are specifically chosen to avoid epimerization at the C-5 stereocenter, preserving the desired stereochemistry. acs.org
Ligand-Target Interaction Profiling and Molecular Recognition Principles in Chemical Biology Contexts
Understanding how 1-(4-methoxyphenyl)hydantoin derivatives interact with their biological targets at a molecular level is key to rational drug design. The specific activity of a hydantoin derivative is dictated by its ability to bind to a particular protein or biological structure.
Anticonvulsant Activity: The primary mechanism for many anticonvulsant hydantoins, like phenytoin, is the blockade of voltage-gated sodium channels. scispace.com SAR studies suggest that binding is enhanced by a free imide NH group and increased lipophilicity, which facilitates access to the channel. scispace.com The interaction likely involves hydrogen bonds from the hydantoin's N-H donors and C=O acceptors, along with hydrophobic interactions from the aryl substituents.
Antimicrobial Activity: Some hydantoin derivatives function as membrane-active agents, disrupting the integrity of bacterial cell membranes in a manner analogous to host-defense peptides. researchgate.netusf.edu This mechanism involves the cationic and lipophilic portions of the molecule interacting with the anionic components of the bacterial membrane, leading to rapid cell death. researchgate.net This mode of action is particularly promising as it may be less prone to the development of bacterial resistance. researchgate.netusf.edu Other proposed antimicrobial mechanisms include the inhibition of cell wall or protein synthesis. researchgate.net
Anticancer Activity: The anticancer effects of hydantoins can stem from interactions with various targets. Molecular docking studies have identified several potential protein targets:
Thymidine (B127349) Phosphorylase: Certain spiro-hydantoin derivatives have been investigated as inhibitors of thymidine phosphorylase, an enzyme involved in angiogenesis. Docking studies suggest that the R-isomers could be promising scaffolds for developing inhibitors for this target. nih.gov
Smoothened (SMO) Receptor: The SMO receptor is a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. Hydantoin-cored ligands have been designed to bind to an underside binding site in the transmembrane domain of SMO. nih.gov
Epidermal Growth Factor Receptor (EGFR): Thiohydantoin-triazole hybrids have shown favorable interaction profiles within the active site of EGFR, a well-known cancer target. Binding is stabilized by hydrogen bonds and hydrophobic (pi-H) interactions with amino acid residues in the receptor's cavity. researchgate.net
The following table summarizes known and proposed biological targets for hydantoin derivatives and the key principles governing their molecular recognition.
| Biological Target | Associated Activity | Key Interaction Principles | Reference |
|---|---|---|---|
| Voltage-Gated Sodium Channels | Anticonvulsant | Hydrogen bonding (N-H, C=O), hydrophobic interactions, requires optimal lipophilicity. | scispace.com |
| Bacterial Membranes | Antimicrobial | Electrostatic interactions (cationic groups) and lipophilic insertion into the membrane bilayer. | researchgate.netusf.edu |
| Thymidine Phosphorylase | Anticancer (Anti-angiogenic) | Stereospecific binding (R-isomers favored), likely involving hydrogen bonds and shape complementarity. | nih.gov |
| Smoothened (SMO) Receptor | Anticancer | Chirality-dependent binding to a transmembrane allosteric site. | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Stabilization in the active site via hydrogen bonds and pi-H hydrophobic interactions. | researchgate.net |
Broader Research Applications and Methodological Advancements for 1 4 Methoxyphenyl Hydantoin Chemistry
Role as Intermediates in Fine Chemical Synthesis and Precursors to Optically Pure Amino Acids
1-(4-Methoxyphenyl)hydantoin and its derivatives serve as crucial intermediates in the synthesis of a variety of fine chemicals. The hydantoin (B18101) ring system is a versatile scaffold that allows for the introduction of various substituents at different positions, leading to a diverse range of molecular architectures. nih.govnih.gov
A particularly significant application of hydantoins is in the "Hydantoinase Process," an enzymatic method for producing optically pure D- or L-amino acids. nih.gov These enantiomerically pure amino acids are vital building blocks for pharmaceuticals, agrochemicals, and food additives. The process typically starts with a racemic 5-monosubstituted hydantoin, which is stereoselectively hydrolyzed by a hydantoinase enzyme to an N-carbamoyl-amino acid. nih.gov A subsequent enzymatic hydrolysis by a carbamoylase yields the desired free amino acid. nih.gov The remaining unreacted hydantoin enantiomer is racemized by a hydantoin racemase, allowing for a theoretical 100% conversion to the desired amino acid enantiomer. nih.gov The synthesis of enantiomerically pure hydantoins from optically pure α-amino amides using reagents like triphosgene (B27547) has also been developed to avoid racemization issues encountered with other methods. organic-chemistry.org
The synthesis of hydantoins themselves can be achieved through various routes, including the traditional Urech hydantoin synthesis from amino acids and potassium cyanate (B1221674), or through multi-component reactions. mdpi.comresearchgate.net For instance, a three-component reaction of ethyl pyruvate (B1213749), p-anisidine (B42471), and phenyl isocyanate has been shown to produce a hydantoin derivative. mdpi.com
Table 1: Synthesis Methods for Hydantoins
| Method | Reactants | Key Features |
|---|---|---|
| Urech Hydantoin Synthesis | Amino acids, potassium cyanate, hydrochloric acid | Traditional method for accessing hydantoins and their derivatives. researchgate.net |
| Multi-component Reaction | Ethyl pyruvate, p-anisidine, phenyl isocyanate | Efficient one-pot synthesis of a hydantoin derivative. mdpi.com |
Development of Chemical Libraries through Combinatorial and Diversity-Oriented Synthesis
The structural versatility of the hydantoin core makes it an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis (DOS). nih.govnih.gov These strategies aim to rapidly generate large collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. wiley-vch.de The hydantoin ring offers multiple points for diversification, allowing for the systematic variation of substituents to explore a vast chemical space. nih.gov
Solid-phase synthesis has been a key enabling technology for the construction of hydantoin libraries. nih.govcrsubscription.com By attaching the hydantoin scaffold to a solid support, reagents and byproducts can be easily removed by filtration, simplifying the purification process and allowing for the parallel synthesis of many compounds. crsubscription.com Various linkers and resin types have been developed to facilitate the solid-phase synthesis of hydantoins. crsubscription.com
Diversity-oriented synthesis approaches have been employed to create complex hydantoin-based scaffolds, such as spirocyclic and fused systems, through techniques like olefin metathesis. nih.gov These strategies generate molecules with greater three-dimensional complexity, which can be advantageous for targeting challenging biological targets. wiley-vch.de The resulting libraries of hydantoin derivatives can then be screened for a wide range of biological activities. nih.govontosight.ai
Exploration in Chemical Biology as Mechanistic Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. escholarship.orgchemicalprobes.org Hydantoin derivatives, including those with a 4-methoxyphenyl (B3050149) substituent, have emerged as valuable tools in chemical biology for elucidating the mechanisms of action of proteins and pathways. nih.govunc.edu Their ability to be systematically modified allows for the fine-tuning of their properties to achieve high potency and selectivity for a specific biological target. escholarship.org
The development of well-characterized chemical probes is crucial for validating new drug targets and understanding disease biology. escholarship.org Hydantoin-based compounds can be designed to interact with specific enzymes or receptors, thereby modulating their function and allowing researchers to study the downstream biological consequences. ontosight.ai For example, hydantoin derivatives have been investigated as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. mdpi.com By inhibiting hLDHA, these probes can help to unravel the role of the Warburg effect in tumor progression. mdpi.com
The synthesis of libraries of hydantoin-based peptidomimetics has also been a focus of research. nih.gov These molecules are designed to mimic the secondary structures of peptides, such as α-helices and β-turns, and can be used to probe protein-protein interactions. nih.gov
Interfacial Chemistry and Surface Property Studies
The study of interfacial chemistry, which examines the phenomena occurring at the boundary between two phases, has benefited from the use of well-defined molecular probes. Recent research has demonstrated the use of scanning tunneling microscopy break junction techniques to detect the adsorption states of ions at a solid-liquid interface. pku.edu.cn While not directly involving this compound, this work highlights the potential for using molecules with specific functional groups, such as the methoxy (B1213986) and hydantoin moieties, to probe interfacial phenomena.
The methoxyphenyl group can influence the adsorption and orientation of the molecule on a surface, while the hydantoin ring provides sites for hydrogen bonding and other intermolecular interactions. These properties could be exploited to study processes such as self-assembly, molecular recognition, and catalysis at interfaces. The ability to control the surface properties of materials is critical for applications in sensors, electronics, and biomaterials.
Potential in Optoelectronic and Materials Science Research
The structural features of this compound and related compounds suggest their potential for applications in optoelectronics and materials science. The aromatic methoxyphenyl group can participate in π-π stacking interactions, which are important for charge transport in organic electronic materials. The hydantoin ring, with its polar carbonyl groups, can influence the molecular packing and electronic properties of the material.
While direct research on the optoelectronic properties of this compound is not extensively reported, the synthesis of related heterocyclic compounds for materials science applications is an active area of research. For example, the synthesis of tetrahydropyrone derivatives, which share some structural similarities with hydantoins, has been explored for creating libraries of structurally diverse compounds for screening against various biological targets, and these approaches could be extended to materials science applications. pitt.edu The development of new synthetic methodologies, such as multi-component reactions and diversity-oriented synthesis, provides the tools to create novel hydantoin-based materials with tailored optical and electronic properties. nih.govmdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban) |
| 3-(4-Fluorophenoxy)-1-propanol |
| 3-(Cyclohexylmethyl)-5-(4-methoxyphenyl)-5-methyl-hydantoin |
| 4,4″-diamino-p-terphenyl |
| 5-(4-Methoxy-benzyl)-hydantoin |
| 6-fluoro-4-chromanone |
| Albendazole |
| (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine |
| (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine |
| (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine |
| Ethyl pyruvate |
| N-(4-Methoxyphenyl)pentanamide |
| p-anisidine |
| Phenyl isocyanate |
| Razaxaban |
| Sorbinol |
Future Perspectives and Emerging Research Directions
Advancements in Green Chemistry Approaches for 1-(4-Methoxyphenyl)hydantoin Synthesis
The chemical industry's growing emphasis on sustainability is steering the synthesis of hydantoin (B18101) derivatives, including this compound, towards more environmentally friendly methods. researchgate.netbenthamdirect.comacs.orgingentaconnect.com Green chemistry principles are at the forefront of this transformation, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key advancements in this area include the use of alternative energy sources like microwave and ultrasound irradiation, which can significantly shorten reaction times and increase yields. researchgate.netbenthamdirect.comingentaconnect.com Solvent-free reaction conditions and the use of recyclable catalysts, such as montmorillonite (B579905) K-10, are also gaining prominence. researchgate.net These methods not only offer a greener footprint but also often lead to more efficient and cost-effective production processes. The development of one-pot, multi-component reactions further streamlines the synthesis, reducing the number of steps and the associated waste. mdpi.com Mechanochemistry, which involves conducting reactions in the absence of solvents through mechanical force, is another promising avenue for the eco-friendly synthesis of hydantoin-based active pharmaceutical ingredients. rsc.org
| Green Chemistry Approach | Advantages | Reference |
| Microwave-assisted synthesis | Faster reaction times, higher yields | researchgate.netbenthamdirect.comingentaconnect.com |
| Ultrasound irradiation | Shorter reaction times, use of recyclable catalysts | researchgate.net |
| Solvent-free synthesis | Reduced waste, lower environmental impact | researchgate.netbenthamdirect.comingentaconnect.com |
| Recyclable catalysts | Cost-effective, sustainable | researchgate.net |
| One-pot, multi-component reactions | Increased efficiency, reduced waste | mdpi.com |
| Mechanochemistry | Solvent-free, reduced waste, energy-efficient | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery and chemical research. nih.govnih.gov For this compound and its derivatives, these technologies offer the potential to accelerate the design of new compounds with desired biological activities and to predict their properties with increasing accuracy. nih.govnih.gov
Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop quantitative structure-activity relationship (QSAR) models. nih.govnih.govmdpi.com These models can then be used to predict the activity of novel, untested hydantoin derivatives, enabling researchers to prioritize the synthesis of the most promising candidates. nih.gov Generative AI models can even design entirely new molecular structures with optimized properties, navigating the vast chemical space to identify novel therapeutic agents. youtube.comyoutube.com By analyzing complex datasets, AI can identify hidden patterns and relationships that may not be apparent to human researchers, leading to the discovery of new applications for hydantoin-based compounds. nih.gov
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes synthesis of promising compounds. nih.govnih.govmdpi.com |
| Generative Molecular Design | Creates novel molecular structures with desired properties. | Accelerates discovery of new therapeutic agents. youtube.comyoutube.com |
| Property Prediction | Forecasts physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. | Reduces late-stage failures in drug development. nih.gov |
| Drug Repurposing | Identifies new uses for existing drugs by analyzing large datasets. | Accelerates the drug development process and reduces costs. nih.gov |
Exploration of Novel Chemical Transformations for Expanded Hydantoin Functionalization
The versatility of the hydantoin scaffold is a key attribute that makes it a valuable component in medicinal chemistry. rsc.orgresearchgate.net All positions on the hydantoin ring are chemically reactive and can be functionalized to create a diverse range of derivatives. thieme-connect.com Future research will undoubtedly focus on exploring novel chemical transformations to further expand the chemical space accessible from this compound.
This includes the development of more efficient and selective methods for substitution at the N-1, N-3, and C-5 positions of the hydantoin ring. thieme-connect.com The discovery of new catalytic systems and reagents will enable the introduction of a wider variety of functional groups, leading to the synthesis of hydantoin derivatives with novel biological activities. researchgate.net The synthesis of spiro- and fused-hydantoin systems is another area of active investigation, offering access to unique three-dimensional structures with potentially enhanced pharmacological properties. thieme-connect.com Furthermore, the development of post-synthetic functionalization strategies will allow for the late-stage modification of complex hydantoin-based molecules, facilitating the rapid generation of compound libraries for biological screening. researchgate.net
| Functionalization Strategy | Description | Potential Outcome |
| Selective N- and C-alkylation/arylation | Introduction of various substituents at specific positions of the hydantoin ring. | Fine-tuning of biological activity and physicochemical properties. thieme-connect.com |
| Synthesis of spiro- and fused-hydantoins | Creation of novel three-dimensional molecular architectures. | Discovery of compounds with unique pharmacological profiles. thieme-connect.com |
| Post-synthetic modification | Late-stage functionalization of complex hydantoin derivatives. | Rapid generation of diverse compound libraries. researchgate.net |
| Multi-component reactions | Efficient construction of complex hydantoin-based molecules in a single step. | Streamlined synthesis of novel compounds. researchgate.net |
Development of Advanced Analytical Techniques for Comprehensive Characterization in Complex Research Matrices
As the complexity of hydantoin-based research expands, so does the need for advanced analytical techniques capable of providing comprehensive characterization, particularly within complex biological and environmental matrices. nih.gov The ability to accurately and sensitively detect and quantify this compound and its metabolites is crucial for pharmacokinetic studies and for understanding their mechanism of action.
Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), are becoming increasingly important for the analysis of hydantoin derivatives in biofluids. nih.gov These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound and its metabolites. nih.gov The development of high-resolution mass spectrometry (HRMS) provides even greater confidence in compound identification. mdpi.com Furthermore, advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR), are essential for the unambiguous structural elucidation of novel hydantoin derivatives. ajabs.org The future will likely see the development of even more sophisticated and automated analytical platforms for the high-throughput analysis of hydantoin-based compounds in various research settings. nih.gov
| Analytical Technique | Application | Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in biological fluids. | High sensitivity and selectivity. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for compound identification. | Unambiguous molecular formula confirmation. mdpi.com |
| Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) | Structural elucidation of novel compounds. | Detailed structural information. ajabs.org |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Robust and reliable. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
